molecular formula C10H12BrNO2 B1629015 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine CAS No. 422557-23-1

3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

Cat. No. B1629015
CAS RN: 422557-23-1
M. Wt: 258.11 g/mol
InChI Key: CUKMIVLQESOXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine involves several steps. Researchers have explored various synthetic routes, including cyclization reactions, halogenation, and protection-deprotection strategies. The most common approach is the bromination of a suitable pyridine precursor followed by the introduction of the tetrahydro-2H-pyran-4-yl moiety. Precise details of these synthetic methods can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine reveals a pyridine ring with a bromine atom at position 3 and a tetrahydro-2H-pyran-4-yl group attached to position 5. The stereochemistry of the tetrahydro-2H-pyran-4-yl substituent significantly influences the compound’s properties and reactivity. Researchers have investigated the conformational preferences and intermolecular interactions using computational methods .


Chemical Reactions Analysis

3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine participates in various chemical reactions. Notably, it serves as a versatile building block for the synthesis of more complex molecules. Some reactions include nucleophilic substitutions, palladium-catalyzed cross-couplings, and ring-opening reactions of the tetrahydro-2H-pyran-4-yl group. Researchers have explored these transformations to access novel derivatives with diverse functionalities .

Mechanism of Action

The exact mechanism of action for 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine depends on its specific application. In some cases, it acts as a ligand for metal complexes, influencing their reactivity or catalytic properties. Additionally, its ability to undergo nucleophilic substitutions makes it valuable in synthetic chemistry. Further studies are needed to elucidate its biological mechanisms and potential therapeutic applications .

properties

IUPAC Name

3-bromo-5-(oxan-4-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-8-5-10(7-12-6-8)14-9-1-3-13-4-2-9/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKMIVLQESOXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620884
Record name 3-Bromo-5-[(oxan-4-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

CAS RN

422557-23-1
Record name 3-Bromo-5-[(oxan-4-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-bromopyridin-3-ol (146 g, 834 mmol), tetrahydro-2H-pyran-4-ol (128 g, 1250 mmol), and triphenylphosphine (329 g, 1250 mmol) in toluene (2.0 L) was heated to reflux, and 750 mL of distillate was removed via a Dean-Stark trap. The reaction mixture was cooled to 60° C., and 547 g (1.25 mol) of a 40% (w/w) solution of DEAD in toluene was added drop-wise over a 1 hour period. The addition was exothermic with the reactor temperature at the end of addition near 95° C. The reaction mixture was stirred at 115° C. for 18 h, and a portion of the reaction solution was sampled and analyzed by HPLC to establish that the reaction was complete. Upon completion of reaction, 500 mL of solvent was removed by distillation, and the pot residue was cooled to ambient temperature. This organic layer was washed with 10% aqueous sodium hydroxide (2×0.50 L) and concentrated under vacuum to produce a viscous oil, which was dissolved in 2N hydrochloric acid (1.0 L). Diatomaceous earth (100 g) was added with stirring and the resulting suspension was filtered. The pad was rinsed with 2N hydrochloric acid (1.0 L), and the filtrates were combined and extracted with diisopropyl ether (500 mL). The diisopropyl ether layer was discarded, and the aqueous layer was treated with carbon black (10 g) and stirred at 45-50° C. for 1 h. The suspension was filtered through a pad of diatomaceous earth (25 g). The filtrate was collected, cooled to 5° C., and the pH adjusted with 50% aqueous sodium hydroxide (250 mL) to pH=13. The solution was extracted twice with chloroform (1.0 L, 600 mL), and the chloroform extracts were combined and concentrated under vacuum to give 12 as a dark red viscous oil/low melting solid (187 g, 87%), which was used without further purification. 1H NMR (CDCl3, 400 MHz) δ 8.29 (s, 1H), 8.24 (s, 1H), 7.38 (s, 1H), 4.52 (m, 1H), 3.98 (m, 2H), 3.60 (m, 2H), 2.05 (m, 2H), 1.81 (m, 2H).
Quantity
146 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
329 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Name
Yield
87%

Synthesis routes and methods II

Procedure details

To a mixture of 5-bromo-3-pyridinol (5.22 g, 30 mmol), toluene (150 mL), triphenylphosphine (11.8 g, 45 mmol) and tetrahydropyran-4-ol (4.7 g, 45 mmol) was slowly added diethyl azodicarboxylate (7.1 mL, 45 mmol). The mixture was heated at reflux for 20 h, then cooled to room temperature, washed with water (3×100 mL) and then brine (100 mL), then dried (MgSO4), filtered and concentrated by rotary evaporation. The crude oil was treated with diisopropyloxide (50 mL) and the solid thus obtained was filtered and washed with diisopropyloxide (20 mL). The combined filtrates were concentrated by rotary evaporation and purified by column chromatography on silica gel, eluting with ethyl acetate/cyclohexane (20/80, v/v). Selected fractions containing the product were concentrated via rotary evaporation to give 5 g (65%) of a yellow oil.
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.